Cas no 31790-64-4 (Pregn-4-ene-3,20-dione,21-(acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-phenylethylidene)bis(oxy)]-, (11b,16a)- (9CI))
![Pregn-4-ene-3,20-dione,21-(acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-phenylethylidene)bis(oxy)]-, (11b,16a)- (9CI) structure](https://de.kuujia.com/scimg/cas/31790-64-4x500.png)
31790-64-4 structure
Produktname:Pregn-4-ene-3,20-dione,21-(acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-phenylethylidene)bis(oxy)]-, (11b,16a)- (9CI)
Pregn-4-ene-3,20-dione,21-(acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-phenylethylidene)bis(oxy)]-, (11b,16a)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pregn-4-ene-3,20-dione,21-(acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-phenylethylidene)bis(oxy)]-, (11b,16a)- (9CI)
- 16463-85-7
- 07X7RZ9KD7
- 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic 16,17-acetal with acetophenone
- 9alpha-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic 16,17-acetal with acetophenone, 21-acetate
- Pregn-4-ene-3,20-dione, 9-fluoro-11beta,16alpha,17,21-tetrahydroxy-, 21-acetate, 16,17-acetal with acetophenone
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-9-fluoro-11-hydroxy-16,17-((1-phenylethylidene)bis(oxy))-, (11beta,16alpha)-
- 9-FLUORO-11.BETA.,16.ALPHA.,17,21-TETRAHYDROXYPREGN-4-ENE-3,20-DIONE, CYCLIC 16,17-ACETAL WITH ACETOPHENONE
- Pregn-4-ene-3,20-dione, 9-fluoro-11,21-dihydroxy-16,17-((1-phenylethylidene)bis(oxy))-, (11beta,16alpha)-
- 31790-64-4
- 4b-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8-trimethyl-8-phenyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
- UNII-07X7RZ9KD7
- PREGN-4-ENE-3,20-DIONE, 9-FLUORO-11,21-DIHYDROXY-16,17-((1-PHENYLETHYLIDENE)BIS(OXY))-, (11.BETA.,16.ALPHA.)-
- DTXSID40953723
-
- Inchi: InChI=1S/C29H35FO6/c1-25-12-11-19(32)13-18(25)9-10-20-21-14-24-29(23(34)16-31,26(21,2)15-22(33)28(20,25)30)36-27(3,35-24)17-7-5-4-6-8-17/h4-8,13,20-22,24,31,33H,9-12,14-16H2,1-3H3/t20-,21-,22-,24+,25-,26-,27?,28-,29+/m0/s1
- InChI-Schlüssel: QCYWBAOQPAOALZ-ZPHQKVKWSA-N
- Lächelt: C1C=CC(C2(O[C@H]3[C@@]([C@]4(C[C@H](O)[C@@]5([C@]6(CCC(=O)C=C6CC[C@H]5[C@@H]4C3)C)F)C)(C(CO)=O)O2)C)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 498.24185
- Monoisotopenmasse: 498.24176699g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1010
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topologische Polaroberfläche: 93.1Ų
Experimentelle Eigenschaften
- PSA: 93.06
Pregn-4-ene-3,20-dione,21-(acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-phenylethylidene)bis(oxy)]-, (11b,16a)- (9CI) Verwandte Literatur
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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